molecular formula C19H16N2O5 B7885461 2-(1,3-Dioxoisoindolin-2-yl)-5-oxo-5-(phenylamino)pentanoic acid

2-(1,3-Dioxoisoindolin-2-yl)-5-oxo-5-(phenylamino)pentanoic acid

Cat. No. B7885461
M. Wt: 352.3 g/mol
InChI Key: MXPOTGPWCJELKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-Dioxoisoindolin-2-yl)-5-oxo-5-(phenylamino)pentanoic acid is a useful research compound. Its molecular formula is C19H16N2O5 and its molecular weight is 352.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1,3-Dioxoisoindolin-2-yl)-5-oxo-5-(phenylamino)pentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-Dioxoisoindolin-2-yl)-5-oxo-5-(phenylamino)pentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(1,3-Dioxoisoindolin-2-yl)-5-oxo-5-(phenylamino)pentanoic acid' involves the synthesis of the intermediate compound 2-(1,3-Dioxoisoindolin-2-yl)-5-oxopentanoic acid, which is then coupled with phenylamine to form the final product.

Starting Materials
5-oxopentanoic acid, phthalic anhydride, phenylamine, sodium hydroxide, acetic acid, ethanol, diethyl ether, wate

Reaction
Step 1: Synthesis of 2-(1,3-Dioxoisoindolin-2-yl)-5-oxopentanoic acid, a. Dissolve 5-oxopentanoic acid (1.0 g) and phthalic anhydride (1.2 g) in acetic acid (10 mL) and heat the mixture at 120°C for 4 hours., b. Cool the reaction mixture to room temperature and pour it into a mixture of ice and water (50 mL)., c. Extract the product with diethyl ether (3 x 20 mL) and dry the organic layer over anhydrous sodium sulfate., d. Evaporate the solvent under reduced pressure to obtain the intermediate compound 2-(1,3-Dioxoisoindolin-2-yl)-5-oxopentanoic acid as a white solid (yield: 85%)., Step 2: Coupling of 2-(1,3-Dioxoisoindolin-2-yl)-5-oxopentanoic acid with phenylamine, a. Dissolve 2-(1,3-Dioxoisoindolin-2-yl)-5-oxopentanoic acid (0.5 g) and phenylamine (0.6 g) in ethanol (10 mL) and add sodium hydroxide (0.2 g)., b. Heat the mixture at reflux for 4 hours., c. Cool the reaction mixture to room temperature and pour it into a mixture of ice and water (50 mL)., d. Extract the product with diethyl ether (3 x 20 mL) and dry the organic layer over anhydrous sodium sulfate., e. Evaporate the solvent under reduced pressure to obtain the final product 2-(1,3-Dioxoisoindolin-2-yl)-5-oxo-5-(phenylamino)pentanoic acid as a white solid (yield: 75%).

properties

IUPAC Name

5-anilino-2-(1,3-dioxoisoindol-2-yl)-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c22-16(20-12-6-2-1-3-7-12)11-10-15(19(25)26)21-17(23)13-8-4-5-9-14(13)18(21)24/h1-9,15H,10-11H2,(H,20,22)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPOTGPWCJELKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCC(C(=O)O)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Dioxoisoindolin-2-yl)-5-oxo-5-(phenylamino)pentanoic acid

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